molecular formula C4H6BN3O2 B11748344 (3-Aminopyrazin-2-yl)boronic acid

(3-Aminopyrazin-2-yl)boronic acid

Cat. No.: B11748344
M. Wt: 138.92 g/mol
InChI Key: IWBJZZOMTCWKGC-UHFFFAOYSA-N
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Description

(3-Aminopyrazin-2-yl)boronic acid is an organoboron compound characterized by the presence of both an amino group and a boronic acid group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopyrazin-2-yl)boronic acid typically involves the reaction of pyrazine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of a halogenated pyrazine with a boronic acid derivative under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: (3-Aminopyrazin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed.

Major Products Formed: The major products formed from these reactions include various substituted pyrazines, which can be further utilized in the synthesis of more complex organic molecules.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Boronic acids, including (3-Aminopyrazin-2-yl)boronic acid, are recognized for their anticancer properties. They can function as proteasome inhibitors, which are crucial in cancer therapy. The compound's ability to modify the selectivity and efficacy of existing drugs has been demonstrated, enhancing pharmacokinetic characteristics and biological activity against various cancer cell lines .

Inhibition of Enzymes
The boronic acid moiety is often utilized as a bioisostere for carboxylic acids and phosphates in drug design. This substitution can improve binding affinities to target enzymes, such as proteases and kinases, making this compound a candidate for developing inhibitors against these enzymes .

Antibacterial Properties
Research indicates that boronic acids exhibit antibacterial activity against various strains of bacteria. For instance, derivatives of boronic acids have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be explored for its antibacterial potential .

Antiviral Activity
Boronic acids have also been studied for their antiviral properties. The modification of existing antiviral agents with boronic acid groups can enhance their efficacy by improving their interaction with viral targets .

Synthetic Applications

Catalysts in Organic Synthesis
this compound can be used as a catalyst in various organic reactions. Its ability to facilitate C–N coupling reactions makes it valuable in synthesizing complex organic molecules .

Sensing Applications
Boronic acids are known for their ability to form reversible covalent bonds with diols, making them suitable for applications in sensor technology. This compound could be employed in the development of sensors for detecting biomolecules through affinity-based methods .

Case Studies and Research Findings

Study Findings
Boronic Acids in Medicinal Chemistry Highlighted the potential of boronic acids as anticancer agents and enzyme inhibitors .
Antibacterial Evaluation Demonstrated promising antibacterial activity against E. coli and S. aureus with synthesized boronic acid derivatives .
Synthetic Utility Showcased the use of boronic acids as catalysts in organic synthesis, particularly in C–N coupling reactions .

Mechanism of Action

Comparison with Similar Compounds

  • Phenylboronic acid
  • Pyridine-3-boronic acid
  • Pyrazine-2-boronic acid

Comparison: (3-Aminopyrazin-2-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the pyrazine ring. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its versatility in various applications compared to similar compounds .

Biological Activity

(3-Aminopyrazin-2-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of boronic acid derivatives with 3-aminopyrazine or its derivatives. Various methods have been reported, including:

  • Direct Boronation : Utilizing boron reagents such as boron trifluoride or boron oxide in the presence of catalysts.
  • Cross-Coupling Reactions : Employing palladium-catalyzed reactions to form C-B bonds effectively.
  • Hydrolysis : Converting boronic esters to boronic acids through hydrolysis.

These synthetic routes allow for the modification of substituents on the pyrazine ring, which can significantly influence biological activity.

Biological Activity Overview

This compound exhibits a variety of biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of aminopyrazines possess significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and other bacteria . The structure-activity relationship indicates that modifications to the side chains can enhance efficacy.
  • Antitumor Activity : Research indicates that certain derivatives exhibit antiproliferative effects on cancer cell lines. For instance, compounds with specific halogen substitutions demonstrated improved selectivity and potency against prostate cancer cells .
  • Inhibition of Enzymatic Activity : Boronic acids are known to inhibit certain enzymes, particularly serine proteases and β-lactamases. This compound may act as a reversible inhibitor of these enzymes, making it a candidate for developing treatments against resistant bacterial strains .

Case Studies

  • Antimycobacterial Activity : A series of N-substituted 3-aminopyrazine derivatives were evaluated for their antimycobacterial activity. One compound showed an MIC of 12.5 µg/mL against M. tuberculosis, indicating strong potential for treating tuberculosis .
  • Cytotoxicity Assessment : In vitro studies on HepG2 liver cancer cells revealed varying levels of cytotoxicity among different derivatives, suggesting that structural modifications could lead to improved anticancer agents .
  • Selectivity in Cancer Treatment : A study highlighted that specific substitutions on the pyrazine ring led to enhanced selectivity in targeting cancer cells while minimizing effects on normal cells, showcasing the importance of molecular design in drug development .

Data Table: Summary of Biological Activities

Biological ActivityCompound/DerivativesObserved EffectReference
Antimycobacterial3-amino-N-(2,4-dimethoxyphenyl) derivativeMIC = 12.5 µg/mL against M. tuberculosis
AntitumorVarious halogen-substituted derivativesImproved selectivity against prostate cancer
Enzyme InhibitionBoronic acid derivativesInhibition of β-lactamases

Properties

Molecular Formula

C4H6BN3O2

Molecular Weight

138.92 g/mol

IUPAC Name

(3-aminopyrazin-2-yl)boronic acid

InChI

InChI=1S/C4H6BN3O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2,9-10H,(H2,6,8)

InChI Key

IWBJZZOMTCWKGC-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=CN=C1N)(O)O

Origin of Product

United States

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